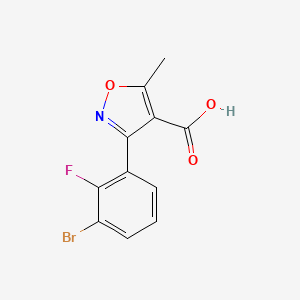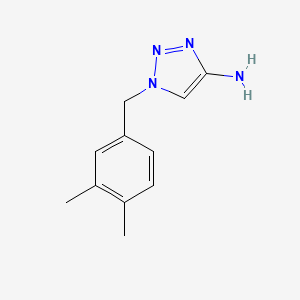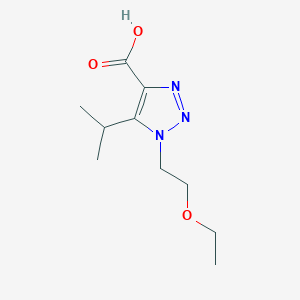
1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyethyl group and an isopropyl group attached to the triazole ring, along with a carboxylic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The ethoxyethyl and isopropyl groups can be introduced through appropriate starting materials or intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups onto the triazole ring.
科学研究应用
1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
作用机制
The mechanism of action of 1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyethyl and isopropyl groups may influence the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- 1-(2-Methoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- 1-(2-Ethoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid
- 1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxamide
Uniqueness
1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the specific combination of functional groups attached to the triazole ring. The presence of both ethoxyethyl and isopropyl groups, along with the carboxylic acid functionality, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H17N3O3 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
1-(2-ethoxyethyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17N3O3/c1-4-16-6-5-13-9(7(2)3)8(10(14)15)11-12-13/h7H,4-6H2,1-3H3,(H,14,15) |
InChI 键 |
MHECOGXUPWIDSI-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN1C(=C(N=N1)C(=O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


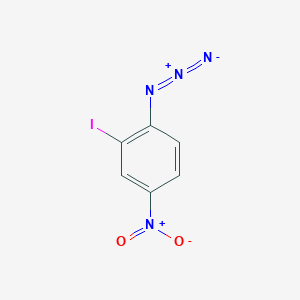
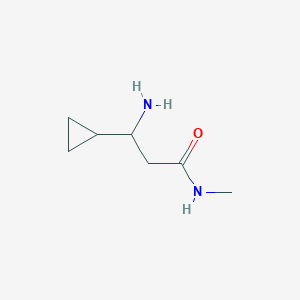
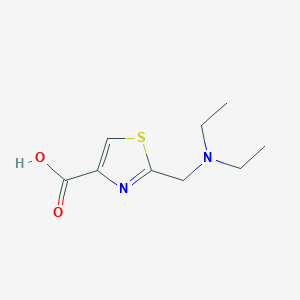
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
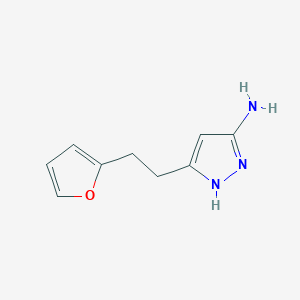
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)



